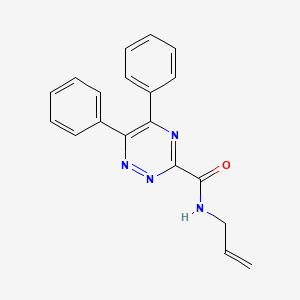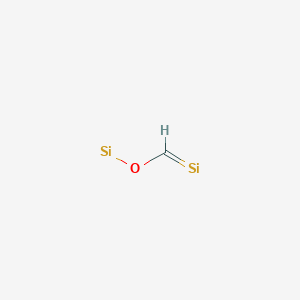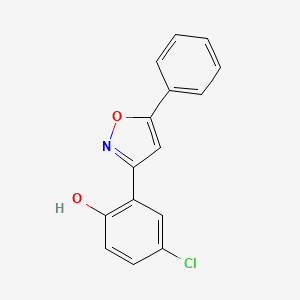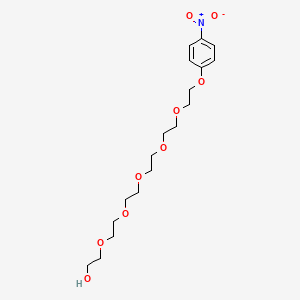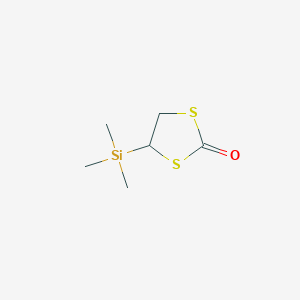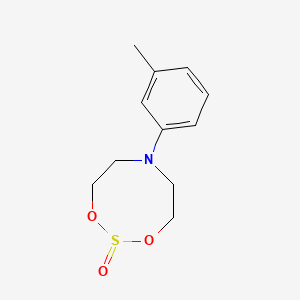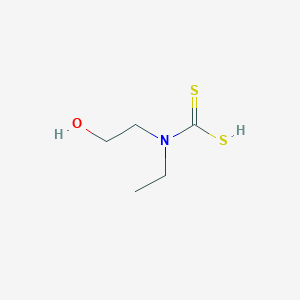
Ethyl(2-hydroxyethyl)carbamodithioic acid
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
Ethyl(2-hydroxyethyl)carbamodithioic acid is an organic compound with the molecular formula C5H11NOS2 It is known for its unique structure, which includes both ethyl and hydroxyethyl groups attached to a carbamodithioic acid moiety
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of Ethyl(2-hydroxyethyl)carbamodithioic acid typically involves the reaction of ethylamine with carbon disulfide and chloroacetic acid. The reaction is carried out under controlled conditions to ensure the formation of the desired product. The general reaction scheme is as follows:
Reaction of Ethylamine with Carbon Disulfide: Ethylamine reacts with carbon disulfide to form ethyl dithiocarbamate.
Addition of Chloroacetic Acid: The ethyl dithiocarbamate is then reacted with chloroacetic acid to form this compound.
Industrial Production Methods
In industrial settings, the production of this compound may involve similar synthetic routes but on a larger scale. The reaction conditions are optimized for higher yields and purity. The use of continuous flow reactors and automated systems can enhance the efficiency of the production process.
化学反应分析
Types of Reactions
Ethyl(2-hydroxyethyl)carbamodithioic acid undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form disulfides or sulfoxides.
Reduction: Reduction reactions can convert the compound into thiols or other reduced forms.
Substitution: The hydroxyethyl group can participate in substitution reactions, leading to the formation of various derivatives.
Common Reagents and Conditions
Oxidizing Agents: Hydrogen peroxide, potassium permanganate.
Reducing Agents: Sodium borohydride, lithium aluminum hydride.
Substitution Reagents: Alkyl halides, acyl chlorides.
Major Products Formed
Oxidation Products: Disulfides, sulfoxides.
Reduction Products: Thiols.
Substitution Products: Various alkyl or acyl derivatives.
科学研究应用
Ethyl(2-hydroxyethyl)carbamodithioic acid has several applications in scientific research:
Chemistry: Used as a reagent in organic synthesis and as a ligand in coordination chemistry.
Biology: Investigated for its potential as a biochemical probe and in enzyme inhibition studies.
Medicine: Explored for its therapeutic potential in drug development.
Industry: Utilized in the production of specialty chemicals and as an intermediate in the synthesis of other compounds.
作用机制
The mechanism by which Ethyl(2-hydroxyethyl)carbamodithioic acid exerts its effects involves interactions with various molecular targets. The compound can form complexes with metal ions, which can influence enzymatic activity and other biochemical processes. The hydroxyethyl group can participate in hydrogen bonding and other interactions, contributing to the compound’s reactivity and specificity.
相似化合物的比较
Similar Compounds
(2-Hydroxyethyl)carbamodithioic acid: Similar structure but lacks the ethyl group.
Ethyl dithiocarbamate: Lacks the hydroxyethyl group.
Hydroxyethyl dithiocarbamate: Similar but with different substituents.
Uniqueness
Ethyl(2-hydroxyethyl)carbamodithioic acid is unique due to the presence of both ethyl and hydroxyethyl groups, which confer distinct chemical properties and reactivity. This combination of functional groups makes it a versatile compound in various applications.
属性
CAS 编号 |
91308-52-0 |
|---|---|
分子式 |
C5H11NOS2 |
分子量 |
165.3 g/mol |
IUPAC 名称 |
ethyl(2-hydroxyethyl)carbamodithioic acid |
InChI |
InChI=1S/C5H11NOS2/c1-2-6(3-4-7)5(8)9/h7H,2-4H2,1H3,(H,8,9) |
InChI 键 |
QKRZXEJUTVQTDE-UHFFFAOYSA-N |
规范 SMILES |
CCN(CCO)C(=S)S |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


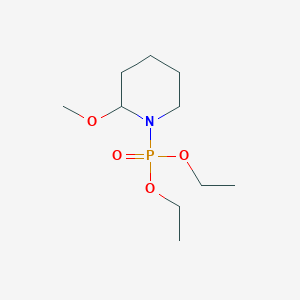
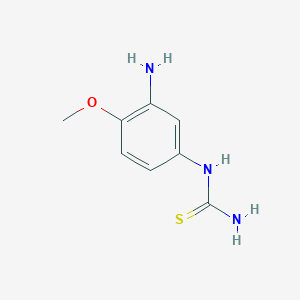
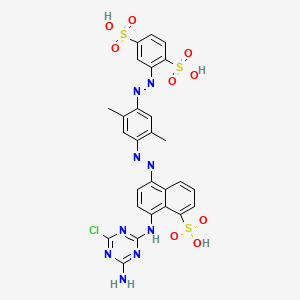
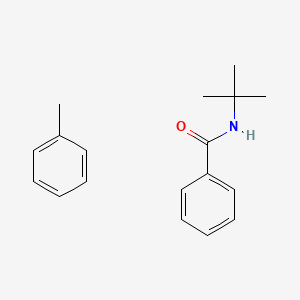
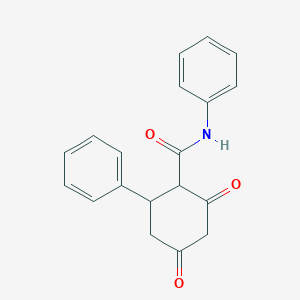
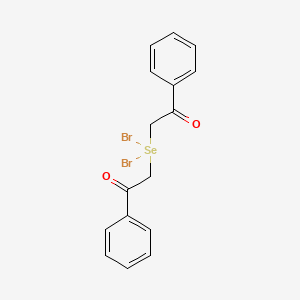
![3,3'-[(2-Nitrophenyl)azanediyl]bis(1,3-diphenylpropan-1-one)](/img/structure/B14357739.png)
